Benzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI)
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Overview
Description
Benzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI) is a heterocyclic compound that combines the structural features of benzothiazole and aminopyrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI) typically involves the reaction of 2-aminobenzothiazole with 5-aminopyrazole. One common method is the nucleophilic substitution reaction where the amino group of 5-aminopyrazole reacts with the benzothiazole derivative under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their coupling under optimized conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents, alkylating agents, under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Benzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI) has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Benzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Shares the benzothiazole core structure but lacks the aminopyrazole moiety.
5-Aminopyrazole: Contains the pyrazole ring with an amino group but does not have the benzothiazole structure.
Uniqueness
Benzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI) is unique due to the combination of benzothiazole and aminopyrazole structures, which imparts distinct chemical and biological properties. This dual functionality enhances its versatility and potential for various applications compared to its individual components .
Properties
Molecular Formula |
C10H8N4S |
---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C10H8N4S/c11-9-5-6-12-14(9)10-13-7-3-1-2-4-8(7)15-10/h1-6H,11H2 |
InChI Key |
KBFPXKLPVGTJLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C(=CC=N3)N |
Origin of Product |
United States |
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